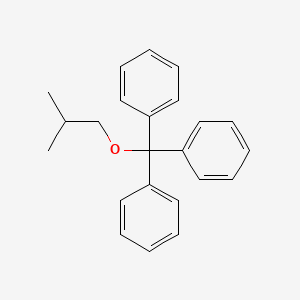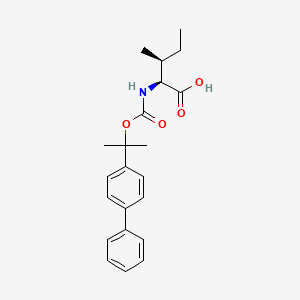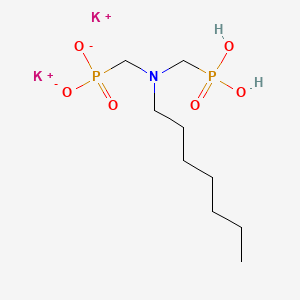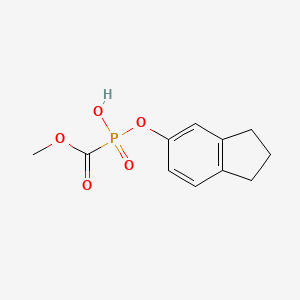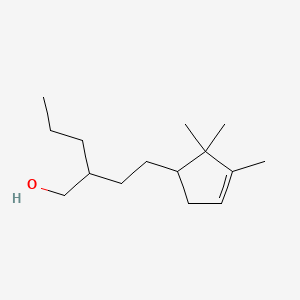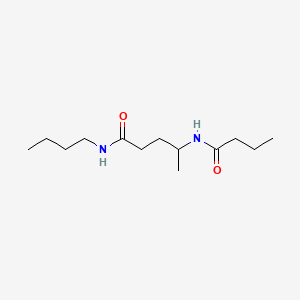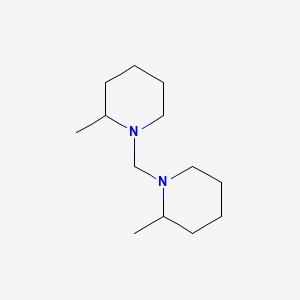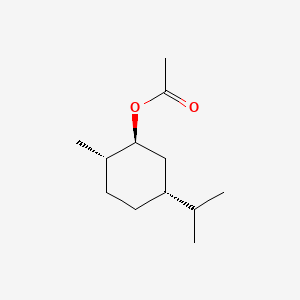
(1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its cyclohexyl acetate structure, which includes an isopropyl group and a methyl group attached to the cyclohexane ring. The stereochemistry of the compound is specified by the (1S-(1alpha,2beta,5beta)) configuration, indicating the spatial arrangement of the substituents on the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate typically involves the esterification of the corresponding alcohol with acetic acid or an acyl chloride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques like distillation and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or different esters.
Applications De Recherche Scientifique
(1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant odor.
Mécanisme D'action
The mechanism of action of (1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, resulting in altered metabolic processes or physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate: A stereoisomer with a different spatial arrangement of substituents.
Cyclohexyl acetate: Lacks the isopropyl and methyl groups, making it less complex.
Isopropyl acetate: Contains an isopropyl group but lacks the cyclohexane ring structure.
Uniqueness
(1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate is unique due to its specific stereochemistry and the presence of both isopropyl and methyl groups on the cyclohexane ring. This structural complexity contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
51446-60-7 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
[(1S,2S,5R)-2-methyl-5-propan-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12-/m0/s1 |
Clé InChI |
JAKFDYGDDRCJLY-WCQGTBRESA-N |
SMILES isomérique |
C[C@H]1CC[C@H](C[C@@H]1OC(=O)C)C(C)C |
SMILES canonique |
CC1CCC(CC1OC(=O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



